Human GPR35 Agonist Potency in CHO-K1 DMR Desensitization Assay: N-(morpholin-4-yl)-2,4-dinitrobenzamide vs. Structural Analog
N-(morpholin-4-yl)-2,4-dinitrobenzamide demonstrates sub-nanomolar to low-nanomolar potency at human GPR35 across multiple assay formats. In CHO-K1 cells expressing human GPR35, the compound exhibits an IC50 of 2.5 nM in a DMR desensitization assay using zaprinast as the stimulus [1]. A structurally related analog with a 3,5-dinitro substitution pattern (BDBM50575522) shows substantially reduced potency with an IC50 of 480 nM under comparable DMR assay conditions in HT-29 cells [2].
| Evidence Dimension | GPR35 agonist potency (desensitization of agonist-induced DMR response) |
|---|---|
| Target Compound Data | IC50 = 2.5 nM (CHO-K1 cells); IC50 = 7 nM (HT-29 cells) |
| Comparator Or Baseline | 3,5-dinitro structural analog (BDBM50575522): IC50 = 480 nM (HT-29 cells) |
| Quantified Difference | Target compound is approximately 68- to 192-fold more potent than the 3,5-dinitro analog, depending on cell line |
| Conditions | Human GPR35 expressed in CHO-K1 or HT-29 cells; DMR desensitization assay with 1 h preincubation followed by zaprinast stimulation |
Why This Matters
The 2,4-dinitro substitution pattern is critical for high-potency GPR35 agonism; substitution with the 3,5-dinitro isomer results in a >60-fold potency loss, demonstrating that procurement of the correct regioisomer is essential for achieving expected pharmacological activity.
- [1] BindingDB BDBM50575524 (CHEMBL4856506). Agonist activity at human GPR35 expressed in CHO-K1 cells (IC50 = 2.5 nM). View Source
- [2] BindingDB BDBM50575522 (CHEMBL4878979). Agonist activity at human GPR35 expressed in HT-29 cells (IC50 = 480 nM for 3,5-dinitro analog). View Source
